N-乙酰佐尼酰胺

描述

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Zonisamide exhibits unique chemical properties due to its sulfamoyl group, expected to suppress seizures similarly to other sulfonamide analogues. However, its primary mechanism of action involves blocking repetitive firing of voltage-sensitive sodium channels and reducing T-type calcium currents, without affecting L-type calcium currents, which could also influence the reactivity and properties of its N-acetyl variant (I. Leppik, 2004).

Physical Properties Analysis

The solubility and dissolution thermodynamics of Zonisamide in various solvents have been studied, indicating its equilibrium solubility profile and the impact of solvent-solvent and solute-solvent interactions. These studies provide insight into its physical properties, which may have parallels in the study of N-Acetyl Zonisamide (Cunliang Zhang et al., 2021).

Chemical Properties Analysis

Zonisamide's pharmacodynamic and pharmacokinetic properties reveal its broad-spectrum antiepileptic efficacy, with multiple potential mechanisms contributing to its action. Understanding these properties is critical for assessing the therapeutic potential of Zonisamide and its derivatives, including N-Acetyl Zonisamide (S. Kothare & J. Kaleyias, 2008).

科学研究应用

抗癫痫作用:佐尼酰胺阻断电压敏感性钠通道的重复放电,并减少电压敏感性 T 型钙电流,使其对其他抗癫痫药物耐药的患者有效(Leppik, 2004)。

神经保护特性:它保留线粒体功能并抵消凋亡信号,主要通过抗氧化作用。这在涉及线粒体功能障碍的神经元细胞变性模型中是有益的(Condello 等,2013)。

帕金森病:佐尼酰胺通过提高谷胱甘肽水平和防止多巴胺能神经元神经变性来改善帕金森病的症状(Asanuma 等,2010)。

广谱抗癫痫:它已显示出对治疗各种癫痫和癫痫发作类型(包括部分性和全身性癫痫发作)的疗效。其广谱抗癫痫和神经保护作用使其对这些疾病有效且安全(Seino, 2004)。

帕金森病运动症状的治疗:佐尼酰胺可以减少帕金森病患者使用 L-多巴治疗的“关闭”时间,从而改善运动症状(Miwa, 2007)。

与乙酰唑胺的差异:N-乙酰佐尼酰胺在临床疗效上与乙酰唑胺不同,这一点在对比它们对大鼠杏仁核点火的影响的研究中得到了强调(Hamada 等,2001)。

安全和危害

Zonisamide, the parent compound of N-Acetyl Zonisamide, is a sulfonamide and has been associated with severe allergic reactions, including potentially fatal reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis . The safety profile of N-Acetyl Zonisamide is not explicitly mentioned in the available resources.

未来方向

Zonisamide has proven to be efficacious in focal epilepsy in children and adults, although it is not more effective than carbamazepine or other antiepileptic drugs . It is also effective in generalized epilepsy and in several other conditions of the CNS . Its safety profile may prevent it from becoming a first-line drug for focal epilepsy or any other indication . More extensive double-blind clinical trials are needed before zonisamide monotherapy can be recommended .

作用机制

Target of Action

N-Acetyl Zonisamide, a derivative of Zonisamide, is likely to share similar targets with its parent compound. Zonisamide primarily targets voltage-gated sodium channels and T-type calcium channels . It may also bind allosterically to GABA receptors . These targets play crucial roles in neuronal signaling, with sodium channels involved in action potential initiation and propagation, calcium channels in neurotransmitter release, and GABA receptors in inhibitory signaling .

Mode of Action

N-Acetyl Zonisamide, like Zonisamide, is believed to interact with its targets to suppress neuronal hyperactivity. It blocks the repetitive firing of voltage-gated sodium channels and reduces T-type calcium channel currents . This action helps to stabilize neuronal membranes and suppress neuronal hypersynchronization . Additionally, its potential allosteric binding to GABA receptors may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

By modulating the activity of sodium and calcium channels, and potentially GABA receptors, N-Acetyl Zonisamide can alter the balance between excitatory and inhibitory signals in the brain .

Pharmacokinetics

Zonisamide, and by extension N-Acetyl Zonisamide, exhibits favorable pharmacokinetic properties. After oral ingestion, Zonisamide is rapidly absorbed, with a bioavailability of >90% . It undergoes moderate metabolism in the liver, primarily acetylation to form N-Acetyl Zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated . Approximately 30% of an administered dose is excreted as unchanged Zonisamide in urine . In the absence of enzyme-inducing antiseizure medications, plasma elimination half-life values in adults are 50–70 h, while in the presence of enzyme-inducing antiseizure medications, half-life values are 25–35 h .

Result of Action

The molecular and cellular effects of N-Acetyl Zonisamide are likely to mirror those of Zonisamide. By modulating the activity of key ion channels and potentially GABA receptors, N-Acetyl Zonisamide can help to restore a balance between excitatory and inhibitory signals in the brain. This can lead to a reduction in neuronal hyperactivity and seizures .

Action Environment

The action of N-Acetyl Zonisamide can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiseizure medications can significantly reduce its half-life . Furthermore, factors that affect liver function can influence the metabolism of N-Acetyl Zonisamide, potentially impacting its efficacy and stability .

属性

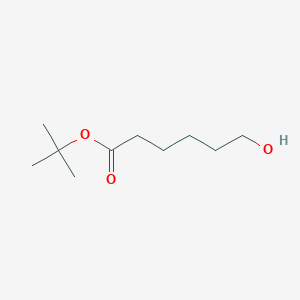

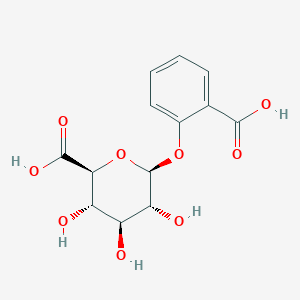

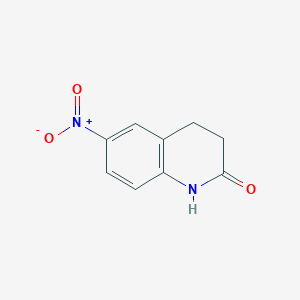

IUPAC Name |

N-(1,2-benzoxazol-3-ylmethylsulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFUTAFSEXINIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

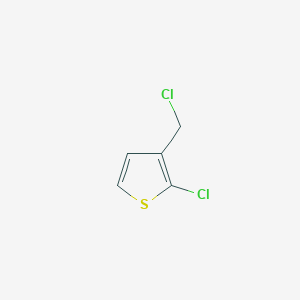

CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440421 | |

| Record name | N-Acetyl Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Zonisamide | |

CAS RN |

68936-43-6 | |

| Record name | N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68936-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl zonisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068936436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W578C73W1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-acetyl zonisamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)